1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea is an organic compound that features a urea functional group attached to a dimethylaminoethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of a substituted urea with a dimethylaminoethyl derivative. A common synthetic route might include:
Starting Materials: m-Tolyl isocyanate, 2-(dimethylamino)-2-(furan-2-yl)ethanol.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Furanones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and dimethylamino group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea
- 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(p-tolyl)urea
- 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(o-tolyl)urea
Uniqueness
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea is unique due to the specific positioning of the methyl group on the tolyl ring, which can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-4-7-13(10-12)18-16(20)17-11-14(19(2)3)15-8-5-9-21-15/h4-10,14H,11H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZQHKXFVXVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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